molecular formula C9H5F6N3 B1658753 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene CAS No. 620533-92-8

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene

Cat. No. B1658753
M. Wt: 269.15
InChI Key: JKGHUBCPWOLOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene, commonly referred to as ABTFMB, is an organic compound with a molecular formula of C10H7F6N3. It is a colorless solid that is soluble in organic solvents and has a melting point of 78°C. ABTFMB has been used in various scientific research applications, such as in the synthesis of organic compounds, as a reagent in organic chemistry, and as a substrate in enzymatic reactions. This article will discuss the synthesis of ABTFMB, its scientific research applications, the mechanism of action, its biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions for this compound.

Scientific Research Applications

1. Application in Thermally Activated Delayed Fluorescence (TADF) Emitters

  • Summary of the Application : “1,4-Bis(trifluoromethyl)benzene” is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) .
  • Methods of Application : This compound, along with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties, was used for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
  • Results or Outcomes : The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80°. The compounds showed very broad charge-transfer-state (1 CT) absorption. A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .

2. Application in Synthesis of Bis[2,4-bis(trifluoromethyl)phenyl]phosphane Derivatives

  • Summary of the Application : “1,3-Bis(trifluoromethyl)benzene” is used as a starting material for the synthesis of bis[2,4-bis(trifluoromethyl)phenyl]phosphane derivatives .
  • Methods of Application : The compound undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .
  • Results or Outcomes : The synthesis process results in the formation of bis[2,4-bis(trifluoromethyl)phenyl]phosphane derivatives .

3. Application in Solvent Replacement

  • Summary of the Application : “Trifluorotoluene” is used as a replacement for dichloromethane when conditions require higher boiling solvents .
  • Methods of Application : The compound is used as a solvent in reactions where dichloromethane would typically be used, but a higher boiling point is required .
  • Results or Outcomes : Trifluorotoluene has a boiling point of 103 °C, which is significantly higher than the boiling point of dichloromethane (~40 °C) .

properties

IUPAC Name

1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6N3/c10-8(11,12)6-1-5(4-17-18-16)2-7(3-6)9(13,14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGHUBCPWOLOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657806
Record name 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene

CAS RN

620533-92-8
Record name 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium azide (74.3 g, 1.14 mol) is suspended in water (125 mL), then DMSO (625 mL) is added. After stirring for 30 minutes, a solution consisting of 3,5-Bis(trifluoromethyl)benzyl chloride (255.3 g, 0.97 moles) and DMSO (500 mL) is added over 30 minutes. (The 3,5-Bis(trifluoromethyl)benzyl chloride is heated to 35° C. to liquefy prior to dispensing (MP=30-32° C.)). The benzyl chloride feed vessel is rinsed with DMSO (50 mL) into the sodium azide solution, the mixture is heated to 40° C., and then maintained for an hour at 40° C., then cooled to 23° C.
Quantity
74.3 g
Type
reactant
Reaction Step One
Name
Quantity
625 mL
Type
reactant
Reaction Step Two
Quantity
255.3 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
125 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
Reactant of Route 4
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
Reactant of Route 5
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.